3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline
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Overview
Description
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline is a compound that features prominently in various fields of scientific research due to its unique chemical structure and properties. The presence of trifluoromethyl groups enhances its stability and reactivity, making it valuable in pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline typically involves the reaction of 1,10-phenanthroline with 4-(trifluoromethyl)benzaldehyde under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and higher throughput. The use of advanced purification techniques like crystallization and chromatography ensures the compound meets the required standards for various applications .
Chemical Reactions Analysis
Types of Reactions
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various catalysts depending on the specific substitution reaction
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenanthroline derivatives with additional oxygen-containing functional groups, while reduction may produce more hydrogenated forms of the compound .
Scientific Research Applications
3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects . The presence of trifluoromethyl groups enhances its binding affinity and specificity for these targets .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
- 4-(trifluoromethyl)phenol
- 4-(trifluoromethyl)benzylamine
Uniqueness
What sets 3,8-Bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline apart from similar compounds is its unique combination of the phenanthroline core with trifluoromethyl groups. This structure imparts enhanced stability, reactivity, and specificity, making it particularly valuable in applications where these properties are critical .
Properties
CAS No. |
647375-46-0 |
---|---|
Molecular Formula |
C26H14F6N2 |
Molecular Weight |
468.4 g/mol |
IUPAC Name |
3,8-bis[4-(trifluoromethyl)phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C26H14F6N2/c27-25(28,29)21-7-3-15(4-8-21)19-11-17-1-2-18-12-20(14-34-24(18)23(17)33-13-19)16-5-9-22(10-6-16)26(30,31)32/h1-14H |
InChI Key |
UCRATMNLEJHHRP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=C2)C=CC4=CC(=CN=C43)C5=CC=C(C=C5)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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